1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with 1,2,3,4-tetrahydroquinoline under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives, dihydroquinolines, and substituted tetrahydroquinolines.
Scientific Research Applications
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine: This compound has a phenoxyethyl group instead of a methoxyethyl group, which may result in different biological activities and chemical properties.
1-(2-Methoxyethyl)-3,4-dihydroisoquinoline: This compound has a similar structure but lacks the tetrahydroquinoline ring, which may affect its reactivity and applications
Biological Activity
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 582324-98-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
This compound has the molecular formula and a molar mass of 206.28 g/mol. The compound features a tetrahydroquinoline core, which is known for various pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, a series of novel tetrahydroquinoline compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, compounds derived from similar structures showed significant activity with IC50 values lower than that of Doxorubicin, a widely used chemotherapeutic agent . Although specific data on this compound is limited, its structural similarities suggest potential antitumor effects.
Antimicrobial Properties
Tetrahydroquinoline derivatives have been investigated for their antimicrobial activities. In vitro studies have demonstrated that certain derivatives exhibit moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . Although specific tests on this compound are not extensively documented, the presence of similar functional groups in related compounds indicates potential efficacy against bacterial infections.
The biological activity of tetrahydroquinoline derivatives often involves interaction with various biological targets. For example, some compounds have been shown to inhibit kinases involved in cancer progression and inflammatory responses . The precise mechanism by which this compound exerts its effects remains to be elucidated but may involve similar pathways.
Synthesis and Evaluation
A study focused on synthesizing novel tetrahydroquinoline derivatives revealed significant insights into structure-activity relationships (SAR). These studies indicated that modifications at specific positions on the quinoline ring could enhance biological activity .
In Vitro Studies
In vitro assessments have been crucial in determining the pharmacological profiles of related compounds. For instance:
- Compound E : Exhibited high affinity for dopamine receptors with low cytotoxicity.
- Compound F : Demonstrated effective inhibition of cancer cell proliferation with an IC50 value significantly lower than standard treatments .
These findings suggest that this compound may possess similar beneficial properties.
Data Table: Comparative Biological Activity of Tetrahydroquinoline Derivatives
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-8-7-14-6-2-3-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQBWAUNCBSERA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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